3-(5-chloro-2-thienyl)-2-cyano-N-isopropylacrylamide
Overview
Description
3-(5-chloro-2-thienyl)-2-cyano-N-isopropylacrylamide is a useful research compound. Its molecular formula is C11H11ClN2OS and its molecular weight is 254.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.0280618 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermal Response of Polymers
Research on polymers related to N-isopropylacrylamide (NIPAM) has demonstrated that atom transfer radical polymerizations can produce narrow-disperse poly(N-isopropylacrylamide) with controlled molecular weights and thermal phase transitions. These polymers exhibit significant changes in phase transition temperatures with variations in molecular weight, influenced by the hydrophobicity of end groups, offering insights into the design of responsive materials for various applications (Xia et al., 2005).
Synthesis and Alkylation of Heterocyclic Compounds
Studies have also focused on the synthesis and functionalization of heterocyclic compounds, where derivatives similar to the core structure of "3-(5-chloro-2-thienyl)-2-cyano-N-isopropylacrylamide" are utilized. These include the synthesis under microwave conditions and the exploration of regioselective alkylation, providing valuable pathways for the development of novel compounds with potential applications in pharmaceuticals and materials science (Ashry et al., 2006).
Metal-Organic Frameworks and Sensing Activities
Research into the functionalization of microporous lanthanide-based metal-organic frameworks with dicarboxylate ligands, including methyl-substituted thieno[2,3-b]thiophene groups, reveals their potential in gas adsorption, sensing properties, and magnetic properties. These frameworks demonstrate moderate adsorption properties for gases like N2 and CO2 and exhibit sensing properties towards nitrobenzene, acetone, and Cu(2+) ions, highlighting their utility in environmental monitoring and materials chemistry (Wang et al., 2016).
Novel Syntheses of Thienoquinoline Derivatives
The synthesis of novel thienoquinoline and quinolinothienopyrimidine derivatives has been explored, indicating the versatility of thiophene-based compounds in creating bioactive molecules. These syntheses open avenues for the development of new therapeutic agents and contribute to the broader field of heterocyclic chemistry (El-Gaby et al., 2006).
Properties
IUPAC Name |
(E)-3-(5-chlorothiophen-2-yl)-2-cyano-N-propan-2-ylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(2)14-11(15)8(6-13)5-9-3-4-10(12)16-9/h3-5,7H,1-2H3,(H,14,15)/b8-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHWKVTWNAPZDK-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(S1)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=C(S1)Cl)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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